molecular formula C10H14F2N2O11P2 B609323 MRS2802 CAS No. 1047980-53-9

MRS2802

Número de catálogo: B609323
Número CAS: 1047980-53-9
Peso molecular: 438.17
Clave InChI: JKJYHYKRGKKASI-YDKYIBAVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MRS2802 is a synthetic uridine-5′-diphospho (UDP) analog developed as a potent and selective agonist of the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory and metabolic processes . Structurally, MRS2802 is derived from modifications of the hexose moiety of UDP-glucose (UDPG), where the sugar group is replaced with non-carbohydrate substituents, such as alkyl or aryl groups . This structural alteration enhances selectivity for the P2Y14 receptor over other P2Y subtypes, particularly the P2Y6 receptor, which is also activated by UDP .

MRS2802 exhibits an EC50 of approximately 50 nM at the human P2Y14 receptor, making it a valuable tool for studying P2Y14-mediated signaling pathways, such as inhibition of adenylyl cyclase and activation of ERK1/2 phosphorylation in differentiated HL-60 cells . Its synthesis involves coupling alkyl/aryl monophosphate analogues with uridine derivatives using reagents like dicyclohexylcarbodiimide (DCC) and cation-exchange resins .

Propiedades

Número CAS

1047980-53-9

Fórmula molecular

C10H14F2N2O11P2

Peso molecular

438.17

Nombre IUPAC

(((((2R,3R,4S,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)difluoromethyl)phosphonic acid

InChI

InChI=1S/C10H14F2N2O11P2/c11-10(12,26(19,20)21)27(22,23)24-3-4-6(16)7(17)8(25-4)14-2-1-5(15)13-9(14)18/h1-2,4,6-8,16-17H,3H2,(H,22,23)(H,13,15,18)(H2,19,20,21)/t4-,6+,7+,8-/m1/s1

Clave InChI

JKJYHYKRGKKASI-YDKYIBAVSA-N

SMILES

FC(P(O)(OC[C@H]1O[C@@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)=O)(P(O)(O)=O)F

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MRS2802;  MRS 2802;  MRS-2802;  GTPL5909;  GTPL-5909;  GTPL 5909.

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Overview

The P2Y14 receptor is natively activated by UDP-glucose (UDPG) and UDP, but these endogenous ligands lack selectivity. MRS2802 and related synthetic analogs address this limitation through targeted structural modifications. Key compounds for comparison include:

Compound EC50 (P2Y14) Selectivity (vs. P2Y6) Key Structural Features
MRS2802 50 nM >200-fold selectivity Uridine + aryl/alkyl monophosphate
UDP-Glucose 80 nM Low selectivity Native hexose moiety attached to UDP
UDP ~1 μM Activates P2Y6 Unmodified uridine diphosphate
MRS2907 Not reported Selective for P2Y14 Structural analog of MRS2802 (alkyl variant)
MRS2905 Not reported Selective for P2Y14 Thio-modified UDP analog

Data sourced from

Selectivity and Potency

  • MRS2802 vs. UDP-Glucose: While UDPG is the endogenous ligand for P2Y14 (EC50 = 80 nM), it exhibits cross-reactivity with other receptors and is prone to enzymatic degradation. MRS2802, with an EC50 of 50 nM, demonstrates superior potency and stability due to its non-hydrolyzable aryl/alkyl modifications .
  • MRS2802 vs. UDP: UDP activates both P2Y14 (EC50 ~1 μM) and P2Y6 receptors, limiting its utility in selective studies.
  • MRS2802 vs. Structural differences may influence membrane permeability or receptor binding kinetics .

Mechanistic Insights

  • cAMP Inhibition : MRS2802 inhibits forskolin-stimulated cAMP accumulation in P2Y14-HEK293 cells with an EC50 of 50 nM, a response absent in P2Y6-expressing cells .
  • ERK1/2 Signaling : Unlike UDP, MRS2802 induces ERK1/2 phosphorylation only in differentiated HL-60 cells expressing P2Y14, confirming receptor-specific activity .

Advantages of MRS2802 in Experimental Models

  • Receptor Specificity : MRS2802’s lack of activity at P2Y6 (even at 10 μM) eliminates confounding effects in studies of inflammation or glucose metabolism .
  • Stability : The replacement of UDPG’s labile hexose group with stable aryl/alkyl chains enhances resistance to enzymatic degradation, prolonging its activity in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS2802
Reactant of Route 2
Reactant of Route 2
MRS2802

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.